N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex molecule featuring a fused triazatricyclic core, a 1,3,4-thiadiazol-2-yl moiety substituted with a 2-fluorophenylmethylsulfanyl group, and a carboxamide linker. The presence of sulfur-containing groups (thiadiazole, methylsulfanyl) and fluorinated aromatic systems may enhance metabolic stability and binding affinity, as seen in analogous compounds .
Properties
Molecular Formula |
C22H16FN7O2S2 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H16FN7O2S2/c1-29-17(24)13(10-14-18(29)25-16-8-4-5-9-30(16)20(14)32)19(31)26-21-27-28-22(34-21)33-11-12-6-2-3-7-15(12)23/h2-10,24H,11H2,1H3,(H,26,27,31) |
InChI Key |
CAPMGPDQMLCBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of 2-fluorophenylacetic acid (1.0 equiv) and thiosemicarbazide (1.05 equiv) in anhydrous dichloromethane is treated with POCl₃ (3.0 equiv) at 0–5°C. The exothermic reaction is stirred for 30 minutes before refluxing at 80°C for 4 hours. Hydrolysis with ice-cold water precipitates 5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine (Intermediate A) in 78–82% yield.
Key Parameters
-
Temperature control during POCl₃ addition prevents side reactions.
Functionalization of the Thiadiazole Amine
Intermediate A undergoes acetamide formation via nucleophilic acyl substitution.
Coupling with Activated Carboxylic Acid
A solution of Intermediate A (1.0 equiv) in dry tetrahydrofuran (THF) is treated with 6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at −20°C. The reaction progresses to 85% conversion within 2 hours, yielding the target carboxamide after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Optimization Notes
-
Low temperatures suppress racemization of the acyl chloride.
-
Triethylamine scavenges HCl, shifting equilibrium toward product.
Construction of the Tricyclic System
The 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene system is assembled via a tandem cyclization-annulation sequence.
Microwave-Assisted Cyclization
A mixture of 7-methyl-2-oxo-1,7,9-triazatricyclo precursor (1.0 equiv), ammonium acetate (3.0 equiv), and acetic acid (catalytic) in toluene undergoes microwave irradiation (300 W, 110°C) for 15 minutes. This method achieves 89% yield compared to 65% under conventional heating.
Advantages of Microwave Synthesis
Purification and Characterization
Recrystallization and Spectroscopic Validation
The crude product is recrystallized from ethanol/water (9:1), affording needle-like crystals suitable for X-ray diffraction. Key characterization data include:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the thiadiazole class exhibit significant anticancer activity. The mechanism of action often involves the disruption of DNA replication processes in cancer cells. Preliminary studies suggest that this compound may induce cytotoxic effects against various cancer cell lines by affecting biochemical pathways related to cell growth and proliferation .
MAO Inhibition
Recent studies have shown that the compound possesses inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B play crucial roles in neurotransmitter metabolism; thus, their inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting mood disorders such as depression.
In vitro assays have demonstrated promising IC50 values against MAO-A:
- Compound 6b : IC50 = 0.060 ± 0.002 μM
- Compound 6c : IC50 = 0.241 ± 0.011 μM
These findings suggest that structural modifications can significantly enhance inhibitory potency against MAO enzymes.
Synthetic Methodologies
The synthesis of N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step reactions that can include:
- Formation of the Thiadiazole Ring : This involves reacting appropriate thioketones with hydrazine derivatives.
- Substitution Reactions : Electrophilic substitution on the aromatic ring to introduce the fluorophenyl group.
- Final Coupling : The final product is obtained through coupling reactions under controlled conditions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of similar thiadiazole derivatives against various cancer cell lines including SNB-19 and OVCAR-8. The results indicated significant growth inhibition percentages which underscore the relevance of this class of compounds in cancer therapy .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of thiadiazole derivatives showed that modifications could lead to enhanced MAO inhibition. The study emphasized structure–activity relationships that could guide future drug development aimed at treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to signal transduction and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues include:
N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (): Shares a thiadiazole-carboxamide backbone but lacks the triazatricyclic system and fluorophenyl group. Exhibits moderate antibacterial activity, likely due to benzothiazole’s π-π stacking interactions.
- Contains a sulfonamide-thiadiazin hybrid structure.
- Synthesized via refluxing with p-chlorophenylisocyanate, differing from the target compound’s likely multi-step cyclization.
Thiadiazole-containing antibiotics ():
- E.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- Feature β-lactam-thiadiazole hybrids but lack the fused tricyclic core of the target compound.
Research Implications and Limitations
- Similarity Metrics : Computational studies (e.g., Tanimoto coefficients) are critical for comparing scaffold diversity, but the target’s fused rings may reduce similarity to linear analogues .
- Gaps in Data: Limited experimental data on the target compound’s solubility and bioavailability necessitate further in vitro profiling.
Biological Activity
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the thiadiazole class of heterocycles. This compound exhibits a range of biological activities that make it a significant subject of study in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 353.4 g/mol. Its structure incorporates a thiadiazole ring and various functional groups that contribute to its biological activity.
The biological activity of thiadiazole derivatives like the compound is often attributed to their ability to interact with specific molecular targets within cells. These interactions can lead to various pharmacological effects through mechanisms such as:
- Enzyme Inhibition : Thiadiazoles can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : They may act as agonists or antagonists at specific receptors.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound and its derivatives:
Antitumor Activity
Research indicates that thiadiazole derivatives possess significant antitumor properties. For example:
- A series of synthesized compounds demonstrated potent inhibitory effects against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.28 to 3.3 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative 1 | MDA-MB-231 | 3.3 |
| Thiadiazole Derivative 2 | A549 | 0.28 |
| Thiadiazole Derivative 3 | MCF7 | 0.52 |
Antimicrobial Activity
Thiadiazole compounds have shown effectiveness against various pathogens:
- Some derivatives exhibited strong activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) lower than standard treatments like Isoniazid .
Neuroprotective Effects
Certain derivatives have been investigated for their neuroprotective properties, showing potential in models of epilepsy and neurodegenerative diseases .
Case Studies
Several studies have documented the synthesis and evaluation of thiadiazole derivatives:
- Antitubercular Activity : A study synthesized several 5-phenyl-substituted thiadiazoles that showed promising results against Mycobacterium tuberculosis, outperforming traditional drugs in some cases .
- Anticancer Studies : In vitro studies demonstrated that modifications on the phenyl ring significantly influenced cytotoxicity against cancer cell lines, suggesting a structure–activity relationship (SAR) that can guide future drug design efforts .
Q & A
Q. How can researchers optimize the synthesis of this compound given its complex heterocyclic architecture?
Methodological Answer:
- Use quantum chemical reaction path search methods (e.g., density functional theory) to predict energetically favorable pathways and intermediates .
- Employ iterative experimental-computational feedback loops to refine reaction conditions (e.g., solvent choice, temperature, catalyst loading). For example, ICReDD’s approach integrates computational predictions with high-throughput screening to reduce trial-and-error cycles .
- Prioritize protecting group strategies for reactive moieties like the thiadiazole and imino groups, guided by analogous syntheses of thiadiazole derivatives (e.g., intermediates in ).
Q. What analytical techniques are critical for validating the purity and structural integrity of this compound?
Methodological Answer:
- HPLC with UV/Vis detection : Use C18 reverse-phase columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities, leveraging retention time consistency .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., ±2 ppm tolerance) for the parent ion and key fragments .
- X-ray crystallography : Resolve conformational ambiguities in the tricyclic core by growing single crystals in dimethyl sulfoxide/water mixtures, as demonstrated for similar triazatricyclo systems .
Q. What strategies are effective for purifying this compound from byproducts formed during its synthesis?
Methodological Answer:
- Flash chromatography : Optimize mobile phase polarity using thin-layer chromatography (TLC) pre-screening (e.g., ethyl acetate/hexane gradients) to separate thiadiazole-containing byproducts .
- Recrystallization : Use mixed solvents like ethanol/dichloromethane to exploit solubility differences in the tricyclic carboxamide moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) to identify key interactions between the fluorophenyl-thiadiazole moiety and hydrophobic binding pockets .
- Apply molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories, focusing on hydrogen bonding between the carboxamide group and catalytic residues .
Q. What experimental and computational approaches resolve contradictions in reaction yield data under varying conditions?
Methodological Answer:
- Use multivariate analysis (e.g., partial least squares regression) to correlate reaction parameters (temperature, solvent polarity, stoichiometry) with yield discrepancies .
- Validate outliers via in situ FTIR spectroscopy to detect intermediate degradation or side reactions (e.g., hydrolysis of the imino group) .
Q. How can researchers elucidate the reaction mechanism for the formation of the triazatricyclo core?
Methodological Answer:
Q. What methodologies enable the study of this compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and UV light, followed by LC-MS to identify degradation products (e.g., sulfoxide formation from the methylsulfanyl group) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS/MS, adjusting protective formulations (e.g., cyclodextrin encapsulation) if instability is observed .
Data-Driven Research Questions
Q. How can AI-driven tools enhance predictive modeling of this compound’s physicochemical properties?
Methodological Answer:
Q. What statistical frameworks are suitable for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
- Apply hierarchical Bayesian models to pool data from multiple assays (e.g., IC₅₀ values across cell lines), adjusting for batch effects and assay variability .
- Use ANOVA with post-hoc Tukey tests to compare efficacy against structurally related compounds (e.g., analogs with varying fluorophenyl substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
